molecular formula C8H6N2O2 B1523612 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid CAS No. 1082040-92-3

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid

Katalognummer: B1523612
CAS-Nummer: 1082040-92-3
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: BXIDURGCYCMPAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid (CAS 1082040-92-3) is a high-purity heterocyclic organic scaffold of significant interest in medicinal chemistry and biochemical research . This pyrrolopyridine-based compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Its structural framework is classified as an azaindole, a privileged scaffold in drug discovery due to its ability to mimic indole structures while offering improved solubility and tunable electronic properties. Recent peer-reviewed research highlights the specific research value of pyrrolo-based scaffolds like this one. A key area of application is in antibacterial studies, where related isomers have demonstrated significant activity against both gram-positive and gram-negative bacterial strains, including E. coli and S. aureus , addressing the critical need for novel compounds against multidrug-resistant bacteria . Furthermore, these compounds are valuable tools for probing protein-ligand interactions. Studies on similar scaffolds have shown they can form stable complexes with proteins like Bovine Serum Albumin (BSA), a model transport protein, primarily through electrostatic interactions, as determined by isothermal titration calorimetry (ITC) and fluorescence spectroscopy . This makes them useful for investigating the binding mechanisms and thermodynamic parameters of small molecules with biological macromolecules. The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIDURGCYCMPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694625
Record name 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-92-3
Record name 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure, which integrates both pyrrole and pyridine rings. Its molecular formula is C8H6N2O2C_8H_6N_2O_2, with a molecular weight of approximately 162.15 g/mol. The compound features a carboxylic acid group that contributes to its chemical reactivity and potential biological activity. Recent studies have highlighted its promising applications in medicinal chemistry, particularly in anticancer and anti-inflammatory contexts.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been noted for its potential to inhibit enzymes involved in critical biochemical pathways, such as CDC7, which is essential for DNA replication and cell cycle progression .
  • Cellular Effects : The compound influences cellular processes by modulating signaling pathways and gene expression, thereby affecting cellular metabolism and function .

Anticancer Activity

This compound has shown potential as an anticancer agent:

  • In Vitro Studies : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, it demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards noncancerous cells .
  • Mechanistic Insights : The presence of the carboxylic acid group at an optimal distance from the pyrrolopyridine scaffold is crucial for its activity. Compounds with shorter chain lengths have proven to be more potent inhibitors compared to their longer counterparts .

Anti-inflammatory Properties

Research suggests that this compound possesses anti-inflammatory properties:

  • Cell Signaling Modulation : It may modulate inflammatory responses through the inhibition of specific signaling molecules involved in inflammation .
  • Potential Applications : These properties make it a candidate for further exploration in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureImpact on Activity
Carboxylic Acid GroupEssential for enzyme inhibition
Chain Length of SubstituentsShorter chains enhance potency
Position of SubstituentsOptimal positioning increases efficacy

Case Studies

Several case studies have evaluated the biological activity of related compounds within the pyrrolo-pyridine family:

  • Antitumor Activity : A study assessed the cytotoxic effects of various derivatives against ovarian and breast cancer cell lines. Compounds showed varying levels of cytotoxicity, with some demonstrating significant activity against tumor cells while sparing healthy cells .
  • Inhibition Studies : Another investigation focused on the inhibitory effects on alpha-glucosidase and other enzymes related to metabolic disorders. The results indicated that specific derivatives exhibited promising inhibitory activities comparable to established drugs .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid is used as a building block for synthesizing complex molecules. It is also investigated for its diverse biological activities and applications in medicinal chemistry.

  • FGFR Inhibition 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid targets Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
  • Mechanism of Action The compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues, which activates downstream signaling pathways. The affected pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt.
  • Anticancer Effects By inhibiting FGFRs, this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Derivatives of pyrrolo[3,2-c]pyridine show an inhibitory effect against FMS kinase and are promising candidates for anticancer drug development .
  • Pharmacokinetics The low molecular weight of this compound suggests it may have favorable pharmacokinetic properties.

Biological Activities and Potential Therapeutic Properties

This compound derivatives have diverse biological activities. The pyrrolo[2,3-c]pyridine core is present in compounds with antibacterial and antitumor properties.

  • Antiviral Activity Pyrrolo[3,4-c]pyridine derivatives have demonstrated low micromolar inhibitory potency in integrase (IN) assays in vitro, suggesting antiviral potential .
  • Anticancer Activity Some pyrrolo[3,4-c]pyridine derivatives exhibit moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines . These derivatives can also act as potent NAMPT inhibitors, showing antiproliferative effects against several human tumor cell lines .
  • Sedative Activity Certain pyrrolo[3,4-c]pyridine derivatives significantly decreased locomotor activity in mice, indicating sedative properties .
  • Analgesic Activity Modifications to the structure of pyrrolo[3,4-c]pyridine have been explored to obtain new derivatives with potential analgesic activity . Some imides tested showed analgesic activity superior to that of acetylsalicylic acid (ASA) in writhing tests on mice .

Additional Information

Vergleich Mit ähnlichen Verbindungen

Isomeric Variations in Pyrrolopyridine Carboxylic Acids

The position of the pyrrole-pyridine ring fusion significantly impacts electronic properties and biological activity:

  • 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid : This isomer is a core structure in KDM5A inhibitors (e.g., compounds N51 and N52). Enantiomers of this compound exhibit differential binding; the S-enantiomer (N52) shows superior inhibition of KDM5A compared to the R-form (N51) .
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid : Synthesized with substituents like chloro (71% yield) or methoxy (80% yield) at position 5, this isomer demonstrates versatility in medicinal chemistry but lacks the 7-carboxylic acid group critical for active-site interactions in enzyme inhibitors .
  • 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid : This positional isomer (CAS: 933717-10-3) has a distinct electronic profile due to the carboxylic acid group at position 3, reducing its utility in targets requiring 7-position interactions .

Table 2: Substituent Impact on Enzyme Inhibition

Compound Core Structure Substituents IC₅₀ (nM) Reference
N52 (S-enantiomer) [3,2-b]-7-COOH 2-chlorophenyl, piperidinyl 12
10d (7-methoxy) [2,3-c]-2-COOH 7-OCH₃ N/A
N48 [3,2-b]-7-COOH 3-piperidinylpropoxy 8

Physicochemical and Commercial Considerations

  • Solubility and Stability: The 7-carboxylic acid group in [3,2-c] and [3,2-b] isomers increases polarity, limiting solubility in non-polar solvents. Stock solutions often require DMSO or methanol .
  • Cost and Availability: 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid is priced higher (e.g., $900/g from eNovation) than simpler isomers like [2,3-c]-2-COOH derivatives, reflecting synthetic complexity .

Vorbereitungsmethoden

Synthetic Routes and Preparation Methods

Classical Synthetic Route via Substituted Pyrrole Precursors

A well-documented approach starts from 2-substituted pyrrole derivatives followed by Knoevenagel condensation to introduce the carboxylic acid moiety, and subsequent transformations to close the bicyclic ring system.

  • Starting materials: 2-substituted pyrrole derivatives.
  • Key steps:
    • Knoevenagel condensation with aldehydes or esters to install carboxyl functionality.
    • Conversion of carboxylic acid precursors to azides and subsequent Curtius rearrangement to modify nitrogen functionalities.
    • Cyclization to form the pyrrolo[3,2-c]pyridine core.

This method was successfully applied and optimized in a master's thesis, demonstrating reproducibility and scalability.

Reaction Scheme Summary (from source):
Step Transformation Reagents/Conditions Notes
1 Knoevenagel condensation 2-substituted pyrrole + aldehyde/ester Forms carboxylated intermediate
2 Azide formation Conversion of acid to azide Prepares for rearrangement
3 Curtius rearrangement Heat-induced rearrangement Modifies nitrogen functionalities
4 Cyclization Base-promoted cyclization Forms bicyclic pyrrolo[3,2-c]pyridine

Hydrolysis of Esters to Obtain Carboxylic Acid

A practical and high-yielding method involves hydrolysis of ester precursors of the pyrrolo[3,2-c]pyridine-7-carboxylic acid under basic conditions.

  • Procedure:
    • Treatment of ester derivatives with aqueous sodium hydroxide in ethanol under reflux.
    • After completion, acidification with acetic acid to pH ~4 to precipitate the carboxylic acid.
    • Filtration and drying yield the target acid in high purity and yield (up to 95%).
Example Data Table for Hydrolysis Yields
Compound ID Reaction Time (h) Yield (%) Notes
10a (1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid) 1 95 High purity, literature consistent
10b 2 71 Slightly lower yield

This method is straightforward and amenable to scale-up.

Cyclization via Acid-Promoted Intramolecular Reactions

Another approach to construct the bicyclic system involves acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals.

  • Key step: Treatment of amidoacetals with acid to induce ring closure forming pyrrolo[2,3-c]pyridine-7-ones, which can be further modified to carboxylic acids.
  • Advantages:
    • Regioselective cyclization.
    • Scalable to multi-mole quantities without yield loss.
    • Allows subsequent regioselective alkylation or arylation.

This method, while focusing on pyrrolo[2,3-c]pyridine derivatives, provides insights applicable to pyrrolo[3,2-c]pyridine systems due to structural similarities.

Novel Industrial Preparation via Cyano Group Conversion and Cyclization

A patented industrially viable method involves:

  • Step 1: Alkylation of precursor compounds with haloacetonitrile in the presence of base at room temperature.
  • Step 2: Raney nickel-catalyzed hydro-reduction of the cyano group, cyclization, and reductive amination at 16–60°C.
  • Step 3: Acylation of the intermediate with acylating agents (acid anhydrides, acyl chlorides).
  • Step 4: Catalytic hydrogenation under mild pressure and room temperature to yield the final bicyclic compound.

This multi-step process is noted for:

  • Efficient one-step cyano-to-pyrrolidine conversion.
  • Use of readily available starting materials like N-benzyl-3-oxo piperidine-4-carboxylic acid esters.
  • Scalability and suitability for industrial production.
Summary Table of Key Reaction Conditions (Patent CN104402879A)
Step Reaction Conditions Reagents Notes
1 Alkylation Room temp, base Haloacetonitrile Forms alkylated intermediate
2 Hydro-reduction & cyclization 16–60°C, Raney Ni catalyst Raney Ni Converts cyano to pyrrolidine ring
3 Acylation Base present Acid anhydrides, acyl chlorides Introduces acyl groups
4 Catalytic hydrogenation Room temp, 1–3 atm Catalyst (unspecified) Final reduction step

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Yield Scalability Notes
Classical pyrrole substitution + Knoevenagel + Curtius rearrangement 2-substituted pyrrole Multi-step, condensation, rearrangement, cyclization Moderate to high Lab scale Requires careful control of intermediates
Ester hydrolysis Pyrrolo[3,2-c]pyridine esters Base hydrolysis, acidification Up to 95% Easily scalable Simple, high yield
Acid-promoted intramolecular cyclization 2-pyrrolecarboxylic acid amidoacetals Acid cyclization High Multi-mole scale Regioselective, versatile
Industrial cyano conversion and cyclization (patent) N-benzyl-3-oxo piperidine esters Alkylation, Raney Ni reduction, acylation, hydrogenation Not specified Industrial scale Efficient, cost-effective

Research Findings and Notes

  • The hydrolysis method (Section 2.2) is widely used due to simplicity and high yields, with analytical data matching literature standards.
  • The patented method (Section 2.4) provides a novel, efficient industrial process with potential for large-scale manufacturing, emphasizing one-step cyano group conversion to the pyrrolidine ring.
  • The Knoevenagel-condensation-based synthesis (Section 2.1) allows for structural diversity by varying substituents on the pyrrole ring, useful for research and development.
  • Acid-promoted cyclization (Section 2.3) offers regioselectivity and scalability, valuable for producing derivatives and analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid derivatives?

  • Answer: Multi-step synthesis routes often involve tert-butyl protection/deprotection strategies. For example, tert-butyloctahydro-pyrrolo-pyridine intermediates are reacted with fluorinated aromatic precursors under reflux conditions in ethanol, followed by Boc deprotection to yield the final compound . Coupling reactions using catalysts like tetrabutylammonium bromide (TBAB) and chiral amines (e.g., (4aS,7aS)-octahydro derivatives) are critical for stereochemical control .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to characterize this compound derivatives?

  • Answer: Key NMR signals include aromatic protons (e.g., δ 12.25 for carboxylic acid protons in DMSO-d₆) and substituent-specific shifts (e.g., δ 2.33 for methyl groups). ¹H and ¹³C NMR data for related compounds, such as δ 8.20 (d, J=8.0 Hz) for pyridine protons, help confirm regiochemistry and purity .

Q. What analytical techniques ensure purity assessment of this compound?

  • Answer: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with ≥95% purity thresholds are standard . Melting point analysis (e.g., 105–107°C for pyrrolopyridine analogs) and Karl Fischer titration for water content (<0.5%) are also employed .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of derivatives toward target enzymes?

  • Answer: Molecular docking using SMILES/InChI descriptors (e.g., C22H24ClN3O3 for enantiomers ) models interactions with enzymes like histone lysine demethylase 5A (KDM5A). Hydrophobic substituents (e.g., 2-chlorophenyl) enhance binding via π-π stacking, as validated by IC₅₀ shifts in enzymatic assays .

Q. What structural modifications enhance anticancer activity in derivatives?

  • Answer: Introducing trifluoromethyl groups at the pyrrolo-pyridine core improves inhibitory activity against colchicine-binding sites. For example, derivatives with a 6-(trifluoromethyl) substituent show IC₅₀ values <1 µM in HeLa and MCF-7 cell lines . Substituent polarity (e.g., carboxylic acid vs. methyl ester) also modulates cellular permeability .

Q. What challenges arise in achieving enantiomeric purity during synthesis?

  • Answer: Enantiomers like (R)- and (S)-2-((2-chlorophenyl)ethoxy-methyl) derivatives require chiral catalysts (e.g., (4aS,7aS)-tert-butyloctahydro intermediates) and meticulous purification via preparative HPLC. Racemization risks during Boc deprotection necessitate low-temperature conditions .

Q. How do reaction conditions influence synthetic yield optimization?

  • Answer: Solvent choice (e.g., ethanol for solubility), catalyst loading (e.g., 8 mg TBAB per mmol substrate), and temperature control (reflux vs. room temperature) are critical. For example, optimizing coupling steps increases yields from 70% to >90% .

Q. What role do substituents play in modulating physicochemical properties?

  • Answer: Chloro or methyl groups at the 4-position (e.g., 4-chloro-1-methyl derivative ) increase logP by 0.5–1.0 units, enhancing membrane permeability. Conversely, carboxylic acid groups improve aqueous solubility (e.g., >10 mg/mL at pH 7.4) but require ester prodrug strategies for in vivo stability .

Methodological Considerations

  • Stereochemical Analysis: Chiral chromatography (e.g., CHIRALPAK® columns) resolves enantiomers, validated by circular dichroism .
  • Stability Testing: Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways, with LC-MS identifying hydrolyzed byproducts .
  • Biological Assays: Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., SGC-7901) are paired with cytotoxicity controls (e.g., MTT assays) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.